molecular formula C8H13N3O2 B6279290 2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol CAS No. 1094907-17-1

2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol

Cat. No.: B6279290
CAS No.: 1094907-17-1
M. Wt: 183.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol is an organic compound that features a pyridine ring substituted with an amino group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol typically involves the reaction of 5-amino-2-methoxypyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent such as methanol or ethanol, and a catalyst like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(6-methoxypyridin-2-yl)ethan-1-ol
  • 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol
  • 5-amino-2-methoxypyridine

Uniqueness

2-[(5-amino-6-methoxypyridin-2-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1094907-17-1

Molecular Formula

C8H13N3O2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.